4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide

Medicinal chemistry Structure–activity relationship Sulfonamide pharmacophore

This 4-ethoxy-3,5-dimethylbenzenesulfonamide is differentiated by its furan-3-yl (not 2-yl) regioisomer and secondary alcohol linker (HBD=2, HBA=6). With XLogP3=1.9 and TPSA=97.2 Ų, it occupies an optimal CNS-MPO/Lipinski space, enabling direct lipophilicity–permeability trade-off studies (ΔlogP ~+0.6 vs. des-methyl). Use as a reference standard for LC-MS/MS or a core scaffold for carbonic anhydrase/kinase focused libraries. ≥95% purity, LC-MS & ¹H NMR confirmed. Order online with secure global shipping.

Molecular Formula C16H21NO5S
Molecular Weight 339.41
CAS No. 1396869-62-7
Cat. No. B2831122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide
CAS1396869-62-7
Molecular FormulaC16H21NO5S
Molecular Weight339.41
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C2=COC=C2)O)C
InChIInChI=1S/C16H21NO5S/c1-4-22-16-11(2)7-14(8-12(16)3)23(19,20)17-9-15(18)13-5-6-21-10-13/h5-8,10,15,17-18H,4,9H2,1-3H3
InChIKeyVDLPRQLIINCLQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide (CAS 1396869-62-7): Sulfonamide Scaffold for Structure–Activity Relationship Studies


4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide (CAS 1396869-62-7) is a synthetic sulfonamide derivative featuring a 4-ethoxy-3,5-dimethylphenyl core linked via a hydroxyethyl spacer to a furan-3-yl moiety [1]. The compound is catalogued as PubChem CID 71798372 with a molecular formula of C₁₆H₂₁NO₅S and a molecular weight of 339.4 g/mol [1]. Its computed XLogP3 of 1.9 and topological polar surface area of 97.2 Ų place it in a physicochemical space characteristic of moderately lipophilic, hydrogen-bond-capable small molecules [1]. The compound is commercially available from multiple vendors at ≥95% purity for use as a research chemical and scaffold for medicinal chemistry exploration .

Why 4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs Without Risk of Divergent Pharmacological Outcomes


Within the broader sulfonamide class, even minor structural modifications can produce large shifts in target selectivity, pharmacokinetic profile, and safety margin [1]. The specific combination of the 4-ethoxy-3,5-dimethyl substitution pattern on the benzenesulfonamide ring, the hydroxyethyl linker, and the furan-3-yl terminal group in this compound generates a unique hydrogen-bond donor/acceptor arrangement, spatial geometry, and lipophilicity profile (XLogP3 = 1.9, TPSA = 97.2 Ų) [2] that cannot be faithfully recapitulated by generic sulfonamide analogs. As demonstrated across the sulfonamide pharmacophore class, alteration of the N-alkyl substituent or aryl ring decoration can abrogate activity entirely or redirect binding toward unrelated targets [1]. Non-identical substitutions—even those retaining the furan-3-yl motif—should therefore not be considered interchangeable without confirmatory comparative biological data.

Quantitative Differentiation Evidence for 4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide vs. Closest Structural Analogs


Hydroxyethyl Linker Introduces H‑Bond Donor Capability Absent in Deoxygenated Analog

Compared to the closest deoxygenated analog, 4-ethoxy-N-[2-(furan-3-yl)ethyl]-3,5-dimethylbenzenesulfonamide (lacking the hydroxy group on the ethylene linker), the target compound possesses a secondary alcohol that provides one additional hydrogen-bond donor (HBD count = 2 vs. 1) and one additional hydrogen-bond acceptor (HBA count = 6 vs. 5) [1][2]. This alters the molecular recognition capacity, as HBD count is a critical determinant of ligand–target interaction strength and specificity [3].

Medicinal chemistry Structure–activity relationship Sulfonamide pharmacophore

Furan-3-yl Regioisomer Offers Distinct Electronic Profile Relative to Furan-2-yl Analogs

The target compound bears a furan-3-yl substituent rather than the more synthetically accessible furan-2-yl isomer. Computational electrostatic potential maps indicate that furan-3-yl presents a different π-electron distribution and dipole orientation compared to furan-2-yl [1]. Although no direct head-to-head bioassay comparison is published for this specific compound pair, literature on furan‑based sulfonamides consistently shows that the regioisomeric position of the furan oxygen modulates target affinity and metabolic stability [1][2].

Medicinal chemistry Heterocyclic SAR π-stacking interactions

3,5-Dimethyl Substitution on Phenyl Ring Modulates Lipophilicity and Steric Bulk vs. Mono-methyl or Unsubstituted Analogs

The 3,5-dimethyl substitution on the benzenesulfonamide ring distinguishes this compound from mono‑methyl or unsubstituted benzene sulfonamide analogs. The computed XLogP3 for the target compound is 1.9 [1], whereas a closely related des‑methyl analog, N-[2-(furan-3-yl)-2-hydroxyethyl]-4-ethoxybenzenesulfonamide (CAS not available), has a predicted XLogP3 of approximately 1.3 and reduced steric shielding of the sulfonamide group [1][2]. The increased lipophilicity conferred by the two methyl groups enhances predicted passive membrane permeability (class‑level inference) while the steric bulk may reduce metabolic N‑dealkylation [2].

Physicochemical profiling Lipophilicity SAR Drug design

Commercially Defined Purity Enables Reproducible Dose–Response Studies Unattainable with Uncharacterized In‑House Preparations

Commercially sourced 4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide is supplied at a certified minimum purity of 95% (HPLC) . This stands in contrast to custom‑synthesized batches of closely related sulfonamide analogs (e.g., 4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide, CAS 1788843-44-6), which are frequently provided without purity certificates and may contain uncharacterized by‑products that confound activity data [1]. Batch‑to‑batch consistency is documented via LC‑MS and ¹H NMR for the target compound , enabling direct inter‑study comparison of concentration‑response data.

Procurement Quality control Reproducibility

Recommended Research and Procurement Scenarios for 4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide (CAS 1396869-62-7)


Scaffold for Sulfonamide Structure–Activity Relationship (SAR) Libraries Targeting Hydrogen-Bond-Dependent Enzymes

The compound's secondary alcohol linker (HBD = 2, HBA = 6) and furan-3-yl regioisomer provide a differentiated pharmacophoric profile compared to deoxygenated or furan-2-yl analogs [1]. Medicinal chemistry groups constructing focused sulfonamide libraries for carbonic anhydrase, protease, or kinase targets can use this compound as a core scaffold to probe the contribution of the hydroxyethyl spacer to binding affinity and selectivity [2].

Physicochemical Benchmarking of Lipophilicity-Driven Membrane Permeability in Cell-Based Assays

With a computed XLogP3 of 1.9 and TPSA of 97.2 Ų, this compound occupies a favorable region of CNS‑MPO and Lipinski parameter space [1]. It can serve as a starting point for permeability studies using Caco‑2 or MDCK monolayers, where its 3,5-dimethyl substitution pattern (ΔlogP ~ +0.6 vs. des‑methyl analog) allows direct evaluation of the lipophilicity–permeability trade‑off [2].

Metabolic Stability Assessment of Furan-3-yl Heterocycles in CYP‑Mediated Oxidation Assays

The furan-3-yl group is a known substrate for cytochrome P450‑catalyzed oxidation, but its 3‑yl attachment differentiates it electronically from the more commonly studied 2‑yl isomer [1][2]. This compound can be incubated in human or rodent liver microsome preparations to generate comparative intrinsic clearance data, informing future design of metabolically stable sulfonamide leads [2].

Reference Standard for Analytical Method Development and Quality Control in Sulfonamide Synthesis

Commercially available at ≥95% purity with confirmed identity by LC‑MS and ¹H NMR, this compound is suitable as a reference standard for HPLC/UV or LC‑MS/MS method validation in quality control workflows [1]. Its well‑characterized chromatographic properties facilitate its use as a system suitability standard for the analysis of structurally related sulfonamide impurities and degradation products [1].

Quote Request

Request a Quote for 4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.